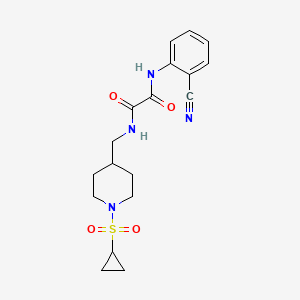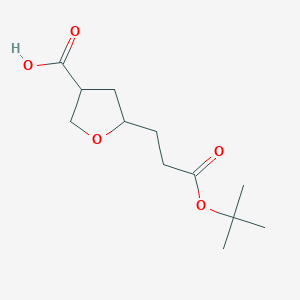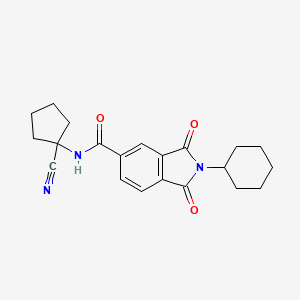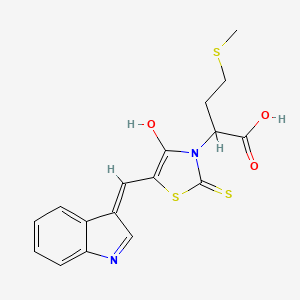![molecular formula C23H21FN6O3 B2501831 8-(4-Ethoxyphenyl)-5-[(2-fluorophenyl)methyl]-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione CAS No. 921859-49-6](/img/structure/B2501831.png)
8-(4-Ethoxyphenyl)-5-[(2-fluorophenyl)methyl]-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 8-(4-Ethoxyphenyl)-5-[(2-fluorophenyl)methyl]-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione is a xanthine derivative that has been studied for its molecular structure and intermolecular interactions. The molecule crystallizes in the P-1 space group and exhibits a layered crystal packing pattern. The molecular sheets are primarily formed by hydrogen bonds and are stabilized predominantly through electrostatic energy contributions. These sheets are interconnected with other similar sheets via different stacking motifs, with a significant contribution from dispersion energy components .
Synthesis Analysis
Although the specific synthesis of 8-(4-Ethoxyphenyl)-5-[(2-fluorophenyl)methyl]-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione is not detailed in the provided papers, a related compound, 4-(4-Methoxyphenethyl)-3,5-dimethyl-4H-1,2,4-triazole, was synthesized from the reaction of ethyl N'-acetylacetohydrazonate with 2-(4-methoxyphenyl)ethanamine. This process may offer insights into the synthetic pathways that could be employed for the synthesis of similar triazole and purine derivatives .
Molecular Structure Analysis
The molecular structure of the related compound 4-(4-Methoxyphenethyl)-3,5-dimethyl-4H-1,2,4-triazole was determined using a combination of X-ray crystallography and theoretical methods, including density functional theory (DFT) calculations. The optimized geometry from DFT calculations was found to well reproduce the crystal structure, and the theoretical vibrational frequencies showed good agreement with experimental values . This approach could be applied to analyze the molecular structure of 8-(4-Ethoxyphenyl)-5-[(2-fluorophenyl)methyl]-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione.
Chemical Reactions Analysis
The papers provided do not discuss specific chemical reactions involving 8-(4-Ethoxyphenyl)-5-[(2-fluorophenyl)methyl]-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione. However, the study of intermolecular interactions and the molecular structure of similar compounds can provide valuable information on the reactivity and potential chemical transformations of such molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of 8-(4-Ethoxyphenyl)-5-[(2-fluorophenyl)methyl]-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione can be inferred from the quantitative analysis of its intermolecular interactions. The anisotropic distribution of interaction energies, including coulombic and dispersion forces, along different directions in the crystal lattice suggests that this class of molecules could have interesting applications in the design of new materials. The electrostatic potential map and energy framework provide further insight into the properties of the molecule . Additionally, the nonlinear optical properties of the related compound 4-(4-Methoxyphenethyl)-3,5-dimethyl-4H-1,2,4-triazole were predicted to be greater than those of urea, which could imply similar properties for the compound .
Applications De Recherche Scientifique
Chiral Discrimination and Molecular Interactions
- The study by Bereznitski et al. (2002) explored the chiral discrimination capabilities of amylose tris(3,5-dimethylphenyl)carbamate for enantiomers, focusing on the interaction mechanisms such as hydrogen bonding and inclusion in the stationary phase. This research contributes to understanding the separation processes of chiral molecules, potentially including complex structures like the specified triazole derivative (Bereznitski et al., 2002).
Synthesis and Structural Analysis
- Ahmed et al. (2020) reported on the synthesis and X-ray characterization of triazole derivatives with α-ketoester functionality, analyzing π-hole tetrel bonding interactions. This work provides insights into the synthesis routes and molecular interactions of triazole derivatives, which could be applicable to the synthesis and analysis of the specified chemical (Ahmed et al., 2020).
Antimicrobial Activities
- Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives and evaluated their antimicrobial activities. This suggests that triazole derivatives, including the specified compound, could have potential applications in developing antimicrobial agents (Bektaş et al., 2007).
Fluoroquinolones Synthesis
- Fulloon and Wentrup (2009) investigated the synthesis of fluoroquinolones from imidoylketenes and iminopropadienones, indicating the role of triazole derivatives in the synthesis of fluoroquinolones, which are important in pharmaceutical chemistry (Fulloon & Wentrup, 2009).
Novel Synthesis of Heterocycles
- Badrey and Gomha (2012) explored the synthesis of heterocycles through the interaction of 3-amino-8-hydroxy-4-imino-6-methyl-5-phenyl-4,5-dihydro-3H-chromeno-[2,3-d]pyrimidine, leading to the production of triazine and triazepine derivatives. This research highlights the versatility of triazole derivatives in synthesizing novel heterocyclic compounds with potential anti-tumor properties (Badrey & Gomha, 2012).
Propriétés
IUPAC Name |
8-(4-ethoxyphenyl)-5-[(2-fluorophenyl)methyl]-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN6O3/c1-4-33-16-11-9-14(10-12-16)19-25-26-22-29(13-15-7-5-6-8-17(15)24)18-20(30(19)22)27(2)23(32)28(3)21(18)31/h5-12H,4,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IETQYNOOPVSFDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C3N2C4=C(N3CC5=CC=CC=C5F)C(=O)N(C(=O)N4C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 41752663 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

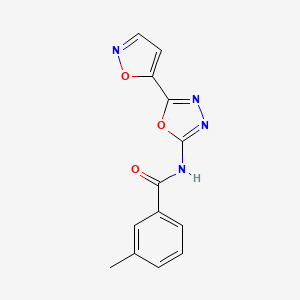
![2-((6-benzyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2501752.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(7-oxo-8-((p-tolylamino)methyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide](/img/structure/B2501753.png)
![dimethyl 2-[[2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetyl]amino]benzene-1,4-dicarboxylate](/img/structure/B2501754.png)
![8-(4-bromophenyl)-3-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2501755.png)
